

Technical Guide: Solubility Profiling of 4-Methoxy-7-nitro-indoline

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Compound of Interest

Compound Name: 4-Methoxy-7-nitro-indoline

CAS No.: 872975-24-1

Cat. No.: B3161784

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Part 1: Executive Summary & Physicochemical Profile

4-Methoxy-7-nitro-indoline (CAS: 872975-24-1) is a critical bicyclic intermediate often employed in the synthesis of kinase inhibitors and CNS-active agents. Its utility relies heavily on its solution behavior. While the indoline core offers some polarity, the 4-methoxy and 7-nitro substituents create a "push-pull" electronic system that significantly dictates its solubility profile.

This guide provides a definitive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Water, offering self-validating protocols to ensure experimental reproducibility.

Physicochemical Drivers of Solubility

Understanding the molecule's properties is the first step to mastering its solubility.

Property	Value	Implication for Solubility
Molecular Weight	194.19 g/mol	Small molecule; favorable kinetics for dissolution.
LogP (Octanol/Water)	~1.7	Moderately lipophilic. Prefers organic solvents over pure water.[1]
H-Bond Donors	1 (Indoline NH)	Limited water interaction capability.
H-Bond Acceptors	4 (Nitro O, Methoxy O)	Good potential for dipole-dipole interactions in DMSO.[1]
TPSA	67.1 Å ²	Polar surface area suggests moderate membrane permeability but limited aqueous solubility without ionization.[1]

Part 2: The Solubility Landscape

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (High Solubility)

DMSO is the solvent of choice for **4-Methoxy-7-nitro-indoline**. The polar aprotic nature of DMSO interacts effectively with the nitro group's strong dipole and the indoline nitrogen.

- Expected Solubility: > 25 mg/mL (approx. 100 mM).
- Mechanism: DMSO disrupts the crystal lattice energy of the nitro-indoline solid via strong dipole-dipole interactions, overcoming the intermolecular forces holding the solid together.[1]
- Critical Risk (The "Wet DMSO" Trap): DMSO is highly hygroscopic. Absorbed atmospheric water can cause the nitro-indoline to precipitate ("crash out") over time, as the compound is hydrophobic (LogP 1.7). Always use anhydrous DMSO for stock solutions.

Water (Aqueous Buffer)

Status: Poor Solvent (Sparingly Soluble)

Expected Solubility: < 1 mg/mL (often < 100 μ M without co-solvents).

- Mechanism: The hydrophobic aromatic core and the methoxy group dominate the aqueous behavior. While the nitro group is polar, it does not form strong enough hydrogen bonds with water to solvate the hydrophobic scaffold effectively at neutral pH.
- pH Dependence: The indoline nitrogen is weakly basic. Solubility may improve slightly at low pH (pH < 2) due to protonation, but this is often chemically harsh and irrelevant for biological assays.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a Robust DMSO Stock Solution (50 mM)

This protocol includes a built-in "visual check" to validate dissolution.[\[1\]](#)

Reagents:

- **4-Methoxy-7-nitro-indoline** (Solid, >98% purity)
- Anhydrous DMSO (stored over molecular sieves)

Workflow:

- Weighing: Accurately weigh 9.7 mg of **4-Methoxy-7-nitro-indoline** into a 1.5 mL amber microcentrifuge tube (protects nitro group from photodegradation).
- Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
- Vortexing: Vortex at medium speed for 30 seconds.
 - Validation Check: Hold the tube against a light source. The solution should be a clear, yellow-to-orange liquid with zero visible particulates. If particles remain, sonicate for 5

minutes at room temperature.

- Aliquot & Store: Split into 50 μL aliquots to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Kinetic Aqueous Solubility Determination (The "Crash-Out" Test)

Use this protocol to determine the maximum concentration usable in biological assays before precipitation occurs.

Reagents:

- 50 mM DMSO Stock from Protocol A.[\[1\]](#)
- PBS (Phosphate Buffered Saline), pH 7.4.

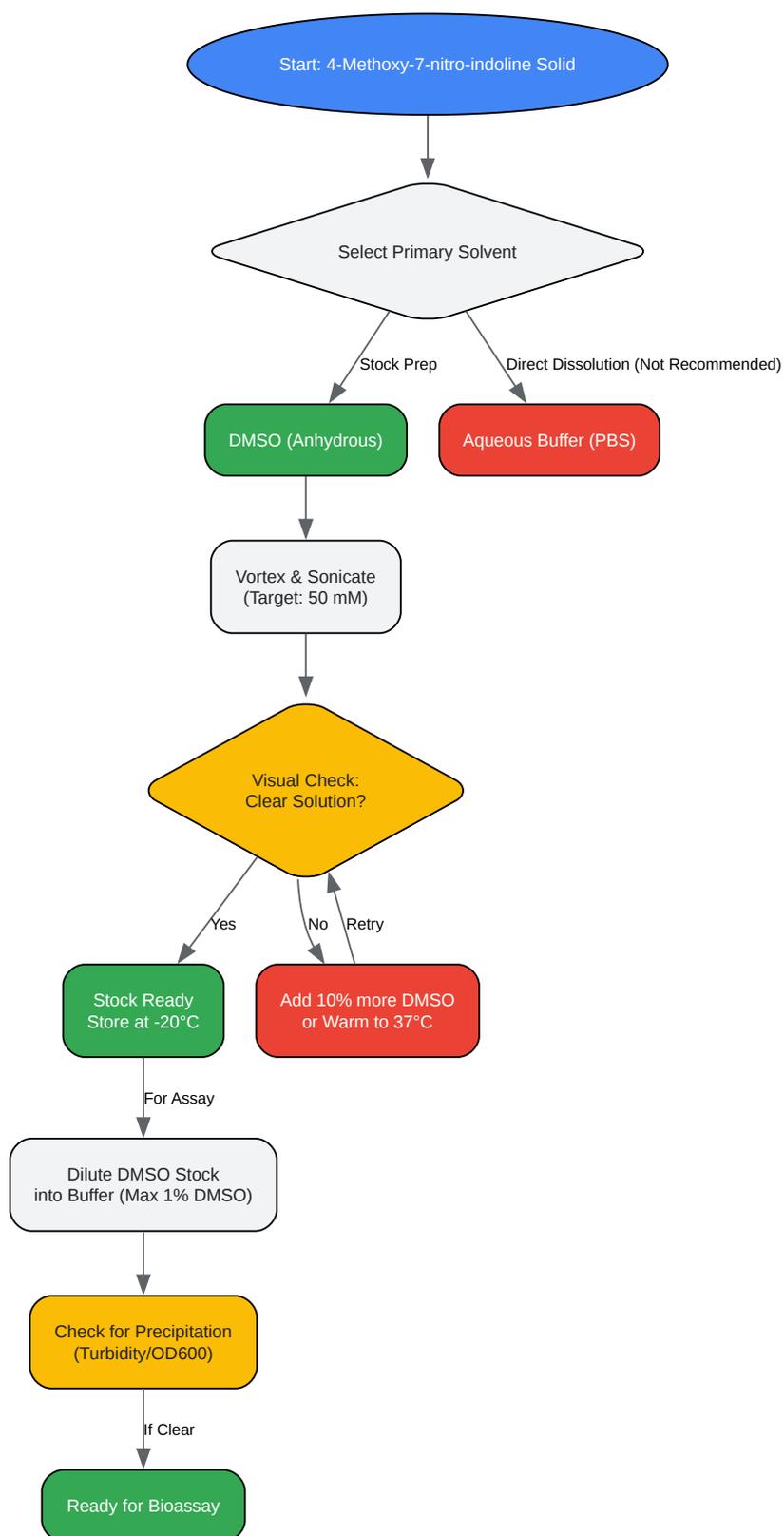
Workflow:

- Preparation: Prepare a 96-well plate with 190 μL of PBS in each well.
- Spiking: Add 10 μL of the DMSO stock to the first well (Final: 2.5 mM, 5% DMSO). Perform 1:2 serial dilutions across the plate.
- Incubation: Shake plate for 2 hours at room temperature (25°C).
- Detection (Nephelometry or UV-Vis):
 - Method: Measure absorbance at 600 nm (turbidity).
 - Validation Logic: A sudden spike in OD600 indicates precipitation. The highest concentration before this spike is your Kinetic Solubility Limit.

Part 4: Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This flowchart guides the researcher through the decision-making process for solvent selection and stock preparation.

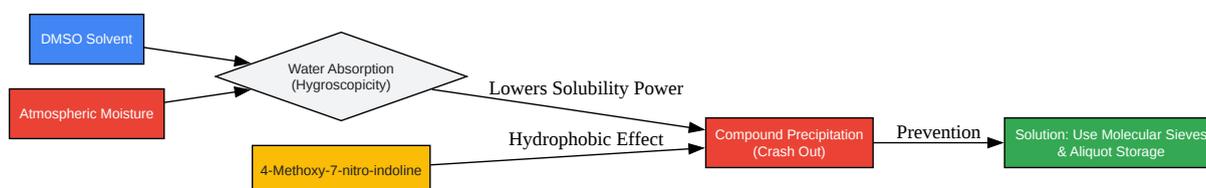


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Caption: Decision tree for preparing stable stock solutions and transitioning to aqueous bioassays.

Diagram 2: The "DMSO Paradox" & Handling

Visualizing the relationship between DMSO hygroscopicity and compound stability.



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Caption: Mechanism of precipitation due to DMSO hygroscopicity and the required preventative strategy.[1]

Part 5: Troubleshooting & Best Practices

The "Freezing" Issue

DMSO freezes at 19°C. If your stock solution freezes in the fridge, do not heat it aggressively.
[1]

- Correct Action: Allow it to thaw at room temperature (25°C) or hold in your hand. Vortex vigorously after thawing to ensure no concentration gradients exist.[1]

Avoiding "False Negatives" in Screening

If **4-Methoxy-7-nitro-indoline** precipitates in your assay buffer, the effective concentration drops, leading to false negative results (no activity observed).[1]

- Rule of Thumb: Keep final DMSO concentration at 0.5% - 1.0% in the assay buffer to maintain solubility without inhibiting enzymes/cells.

- Verification: If the compound is active, run a dose-response curve. If the curve plateaus abruptly, you have likely hit the solubility limit.[1]

Storage Stability

Nitro compounds can be sensitive to reduction or photodegradation.

- Container: Always use amber glass or wrap tubes in foil.
- Temperature: -20°C for long-term storage (> 1 week). Room temperature is acceptable for < 24 hours.

References

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